ethyl 1H-benzo[d]imidazole-2-carboxylate
Overview
Description
Ethyl 1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of benzimidazole, a structure known for its biological and pharmacological activities. This compound is often used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 1H-benzo[d]imidazole-2-carboxylate, also known as 1H-Benzoimidazole-2-carboxylic acid ethyl ester, is a compound that has been studied for its potential biological activities
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the exact interactions and resulting changes.
Biochemical Pathways
Some studies suggest that derivatives of 1H-benzo[d]imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antifungal activities . .
Pharmacokinetics
Some studies suggest that 1H-benzo[d]imidazole derivatives can be tested as potential drugs , indicating that they may have favorable ADME properties.
Result of Action
Some studies suggest that 1H-benzo[d]imidazole derivatives show various biological activities
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under standard conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 1H-benzo[d]imidazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important considerations for the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins involved in metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to certain proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound can affect its activity and function. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals, which can further modulate its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions produce various substituted benzimidazole derivatives .
Scientific Research Applications
Ethyl 1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-carboxylate: Lacks the ethyl group but shares similar core structure and properties.
2-ethyl-1H-benzimidazole: Similar structure but with different substitution pattern.
1H-benzo[d]imidazole-2-carboxamide: Contains an amide group instead of an ester.
Uniqueness
Ethyl 1H-benzo[d]imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to other similar compounds, potentially enhancing its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
ethyl 1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSVCYIPOCLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940101 | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-09-4 | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 1H-benzo[d]imidazole-2-carboxylate in the synthesis of tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives?
A: this compound serves as a key starting material in the synthesis. [] The researchers employed a straightforward two-step synthetic approach where this compound undergoes functionalization, ultimately leading to the formation of the desired tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives. While the specific reaction steps are not detailed in the provided abstract, it can be inferred that the imidazole ring and the carboxylate group of this compound play crucial roles in the subsequent reactions and ring formation.
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